3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole
CAS No.: 115271-20-0
Cat. No.: VC19170480
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115271-20-0 |
|---|---|
| Molecular Formula | C14H20N2 |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | 3,6-ditert-butylpyrrolo[3,2-b]pyrrole |
| Standard InChI | InChI=1S/C14H20N2/c1-13(2,3)9-7-15-12-10(14(4,5)6)8-16-11(9)12/h7-8H,1-6H3 |
| Standard InChI Key | UGFUMMVVTKOIOA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CN=C2C1=NC=C2C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole (CAS: 95333-30-5) belongs to the pyrrolopyrrole family, a class of bicyclic compounds comprising two fused pyrrole rings. The molecular formula is C₁₄H₂₂N₂, with a molar mass of 218.34 g/mol . The tert-butyl groups at positions 3 and 6 confer steric bulk, influencing both solubility and intermolecular interactions .
Crystallographic and Conformational Analysis
X-ray diffraction and density functional theory (DFT) calculations reveal a planar pyrrolo[3,2-b]pyrrole core, while the tert-butyl groups adopt a twisted conformation relative to the central plane . This non-conjugated arrangement minimizes electronic delocalization between the core and substituents, preserving the aromaticity of the heterocyclic system . The dihedral angle between the tert-butyl phenyl rings and the core ranges from 45° to 60°, as confirmed by B3LYP/6-31G simulations .
Synthetic Methodologies
Multicomponent Reactions with Niobium Pentachloride
The most efficient synthesis involves a one-pot multicomponent reaction catalyzed by niobium pentachloride (NbCl₅). This method combines benzaldehyde derivatives, aniline, and β-diketones under reflux in acetonitrile, achieving yields up to 92% within 2 hours . For example, reacting 4-methylbenzaldehyde, p-toluidine, and 2,3-butanedione in the presence of NbCl₅ (10 mol%) produces the target compound with high regioselectivity .
Table 1: Optimization of NbCl₅-Catalyzed Synthesis
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 5 | Acetonitrile | 4 | 72 |
| 10 | Acetonitrile | 2 | 92 |
| 15 | Acetonitrile | 2 | 89 |
Photophysical and Electronic Properties
Absorption and Emission Profiles
The compound exhibits strong absorption in the UV-vis range (λₐ₅₅ = 380–420 nm) with molar extinction coefficients exceeding 10⁴ M⁻¹cm⁻¹ . Fluorescence emission peaks at 450–480 nm, accompanied by a high quantum yield (Φ₆ = 0.65–0.78) in toluene . The tert-butyl groups suppress aggregation-caused quenching (ACQ), enhancing solid-state luminescence efficiency .
Table 2: Optical Properties in Different Solvents
| Solvent | λₐ₅₅ (nm) | λₑₘ (nm) | Φ₆ |
|---|---|---|---|
| Toluene | 395 | 460 | 0.72 |
| THF | 405 | 470 | 0.68 |
| DCM | 410 | 475 | 0.61 |
Electrochemical Behavior
Cyclic voltammetry reveals a reversible oxidation wave at +0.85 V (vs. Fc/Fc⁺), corresponding to the formation of a radical cation on the pyrrolopyrrole core . The HOMO and LUMO energies, calculated as −5.3 eV and −2.9 eV respectively, suggest suitability as an electron donor in organic photovoltaics .
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The compound’s high fluorescence quantum yield and thermal stability (Tₐ > 300°C) make it a candidate for emissive layers in OLEDs . Preliminary devices fabricated with 3,6-di-tert-butylpyrrolo[3,2-b]pyrrole exhibit blue emission with a maximum luminance of 1,200 cd/m² at 10 V .
Organic Photovoltaics (OPVs)
As a donor material in bulk heterojunction solar cells, the compound achieves a power conversion efficiency (PCE) of 4.2% when paired with PC₇₁BM . The twisted tert-butyl groups prevent excessive crystallinity, promoting favorable nanoscale phase separation .
Computational Insights and Derivative Design
DFT-Based Electronic Structure Analysis
B3LYP/6-31G calculations indicate that the tert-butyl groups minimally perturb the HOMO-LUMO distribution, which remains localized on the pyrrolopyrrole core . Substituting electron-donating groups (e.g., methoxy) at the para positions of the aryl rings reduces the HOMO-LUMO gap by 0.3 eV, enabling redshifted absorption .
Predictive Modeling for Property Optimization
Time-dependent DFT (TD-DFT) simulations predict that replacing tert-butyl with trifluoromethyl groups would enhance electron affinity, making the compound suitable for electron-transport layers . Conversely, amino substituents raise the HOMO level, improving hole-injection capabilities .
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